molecular formula C24H20N4O2S B2533220 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1172972-92-7

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Cat. No.: B2533220
CAS No.: 1172972-92-7
M. Wt: 428.51
InChI Key: WVVIZFNFRZVJCK-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities

N-carbamimidoyl-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthamide, a similar compound, exhibits notable antiviral properties, especially against HIV-1. The compound, identified as BIT225, is specifically effective in targeting cells of the myeloid lineage, including infected circulating monocytes and tissue-resident macrophages, which are key cellular reservoirs of HIV-1. This implies its potential role in aiding the eradication of HIV-1 from the host. Clinical trials have demonstrated BIT225's capability to significantly reduce the viral load in myeloid lineage cells, notably in individuals with higher viral loads. Furthermore, patients treated with BIT225 showed a considerable reduction in monocyte activation compared to placebo controls. This demonstrates BIT225's potential in significantly diminishing the dissemination of HIV-1 from infected monocytes, thereby potentially reducing the seeding/re-seeding of the viral reservoir (Wilkinson et al., 2016).

Metabolic and Excretion Pathways

Another compound with structural similarities, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, also known as SB-649868, is being developed for treating insomnia. Its metabolic and excretion pathways have been well-studied, providing insights into the pharmacokinetics of similar compounds. This compound is predominantly eliminated via feces, with a notable portion also excreted through urine. The compound undergoes extensive metabolism, with the principal metabolic route involving oxidation of the benzofuran ring. This study provides a comprehensive understanding of the disposition of drug-related material and suggests potential metabolic pathways that could be relevant for structurally similar compounds like N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide (Renzulli et al., 2011).

Properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-3-30-19-9-6-10-20-22(19)26-24(31-20)28-21(13-15(2)27-28)25-23(29)18-12-11-16-7-4-5-8-17(16)14-18/h4-14H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVIZFNFRZVJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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